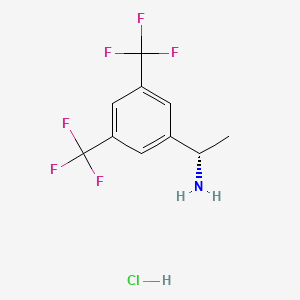

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

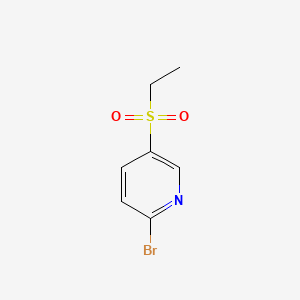

“(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H10ClF6N . It is a solid substance and should be stored in a dry, room temperature environment .

Synthesis Analysis

The synthesis of “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” has been reported in the literature. For example, it was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

Molecular Structure Analysis

The InChI code for “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1 .

Physical And Chemical Properties Analysis

“(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” has a molecular weight of 293.64 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

科学的研究の応用

Developmental Toxicity Assessment

A qualitative assessment was conducted on a series of structurally related compounds, including those with trifluoromethyl groups in the phenyl ring, to understand their developmental toxicity in rats. The study aimed to discern the teratogenic potential of these compounds and explore the role of maternal and foetotoxicity in the etiology of observed abnormalities. It also sought to investigate the influence of trifluoromethyl substitution in conferring teratogenicity and its relation to chemical descriptors like electronic, steric, quantum chemical, and hydrophobicity parameters (Ridings & Baldwin, 1992).

Inhibition of Malaria Parasites

Bis(benzyl)polyamine analogs, including specific structural variants, were observed to significantly inhibit chloroquine-resistant and chloroquine-sensitive strains of human malaria parasite Plasmodium falciparum. The study highlights the potential of such compounds in developing new agents for malaria chemotherapy, drawing attention to their cytotoxic events, particularly direct binding to DNA, disrupting macromolecular biosynthesis, and cell death (Bitonti et al., 1989).

Anticonvulsant Activities

Compounds structurally related to bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides were synthesized and evaluated for their anticonvulsant activities. The research aimed to understand alterations in biological activity based on chemical structure modifications and identify potential candidates for developing new anticonvulsant compounds, particularly for the treatment of grand mal and petit mal epilepsies (Gul et al., 2007).

Metabolism and Excretion Studies

Studies have been conducted to understand the metabolism and excretion of structurally related compounds, focusing on the identification of urinary metabolites and the metabolic pathways operative in specific animal models. These investigations shed light on the metabolic fate of compounds, including those with bis(trifluoromethyl)phenyl)ethanamine structures, and their potential biological impacts (Kanamori et al., 2002).

Endocrine Disruption Studies

Research has also explored the impact of structurally related compounds, particularly those with bis(chlorophenyl) structures, on the endocrine system. This includes studies on their potential as endocrine disruptors, their interaction with nuclear receptors, and the subsequent effects on reproductive and immune systems in humans and wildlife. Additionally, these studies delve into the compounds' impact on mitochondrial function and apoptosis pathways, suggesting direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Safety and Hazards

特性

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)